2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
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Overview
Description
"2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" is a compound that is part of a broader category of organic compounds known for their various chemical and physical properties. Research into similar compounds has revealed insights into their synthesis, molecular structure, and potential applications in various fields excluding drug use and dosage, and side effects.
Synthesis Analysis
The synthesis of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" involves detailed organic synthesis routes. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been synthesized and characterized by X-ray powder diffraction, indicating their potential as pesticides (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate, reveals detailed insights into the arrangement of atoms and the spatial configuration, which are crucial for understanding the compound's chemical behavior (Lei Gao, Zong-Shan Ma, & H. Yan, 2015).
Chemical Reactions and Properties
Chemical properties of related compounds involve interactions and reactions that define their stability, reactivity, and potential use in various applications. For example, the chlorination of dimethylphenols has been studied to understand the reactions and properties of polysubstituted cyclohexenones and cyclohexenones (M. P. Hartshorn, R. Martyn, W. Robinson, & J. Vaughan, 1986).
Physical Properties Analysis
The physical properties of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" include their melting points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications.
Chemical Properties Analysis
Chemical properties analysis includes understanding the compound's reactivity with other chemicals, stability under various conditions, and potential for forming new compounds through chemical reactions. Experimental and quantum chemical investigations of related compounds provide insights into their structural, thermodynamical, and vibrational characteristics, helping to predict their behavior in chemical reactions (V. Arjunan, M. Kalaivani, S. Sakiladevi, C. Carthigayan, & S. Mohan, 2012).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMXVOOADAMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204953 |
Source
|
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301226-20-0 |
Source
|
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301226-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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